molecular formula C20H23N3O3 B2656084 (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034498-35-4

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2656084
CAS RN: 2034498-35-4
M. Wt: 353.422
InChI Key: CRBBWLFPHGUBLT-UHFFFAOYSA-N
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Description

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, also known as PPTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PPTMP is a small molecule that can be synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.

Scientific Research Applications

Antimicrobial Activity

Research on compounds structurally related to "(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone" has shown promising antimicrobial activities. For instance, the synthesis of certain pyrazoline derivatives, such as those reported by Kumar et al. (2012), demonstrates their effectiveness in combating microbial infections, with some compounds exhibiting high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. The presence of specific substituents, such as the methoxy group, significantly enhances this activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds akin to "(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone" reveal their intricate chemical properties and potential applications in material science. Notably, studies like those conducted by Swamy et al. (2013) explore the isomorphism and disorder within certain heterocyclic analogues, adhering to the chlorine-methyl exchange rule, which could inform the synthesis of more complex organic compounds (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Stereospecific Synthesis

The stereospecific synthesis of pyrrolidines demonstrates the ability to control the configuration of newly formed stereocenters, offering pathways to create compounds with predefined stereochemical properties. Oliveira Udry et al. (2014) have shown that through 1,3-dipolar cycloadditions to sugar-derived enones, enantiomerically pure pyrrolidines can be synthesized, highlighting the importance of stereochemistry in the synthesis of biologically active compounds (Oliveira Udry, Repetto, & Varela, 2014).

Molecular Docking and Biological Evaluation

Further exploration into the biological evaluation and molecular docking studies of novel pyrazoline derivatives, as performed by Ravula et al. (2016), showcases the compounds' anti-inflammatory and antibacterial potentials. This research, combined with in silico toxicity prediction and drug score profiles, offers a comprehensive view of the pharmacological relevance of such compounds, with certain derivatives exhibiting significant anti-inflammatory activity (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

properties

IUPAC Name

(4-phenyloxan-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(20(7-12-25-13-8-20)16-4-2-1-3-5-16)23-11-6-17(15-23)26-18-14-21-9-10-22-18/h1-5,9-10,14,17H,6-8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBBWLFPHGUBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

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